molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Cat. No. B1279298
CAS RN: 41353-91-7
M. Wt: 139.19 g/mol
InChI Key: TYCHQBRUARUTCL-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a compound that is part of a class of spirocyclic structures, which are known for their unique chemical and physical properties due to the presence of a spiro junction, where two rings are joined at a single atom. These compounds are of significant interest in medicinal chemistry and materials science due to their potential applications.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, a chiral synthesis of a potent and selective alpha7 nicotinic receptor agonist, which is a conformationally restricted analogue of acetylcholine, was achieved through a direct, short chiral synthesis involving the attack of a dianion on quinuclidin-3-one, followed by selective precipitation . Another study reported the immobilization of 1,4-diazabicyclo[2.2.2]octane (DABCO) over mesoporous silica SBA-15 as an efficient heterogeneous base catalyst for the synthesis of functionalized spirochromene derivatives . Additionally, a highly stereoselective synthesis of a spiro-cineole scaffold was enabled by Ag(I)/Brønsted acid relay catalysis, demonstrating the creation of four stereogenic centers from 2-alkynylbenzaldehydes and styrenes .

Molecular Structure Analysis

Spirocyclic compounds often contain multiple stereogenic centers and exhibit a rigid three-dimensional structure. The synthesis of spiro-2-oxabicyclo[2.2.2]octane, for example, involves the formation of a highly strained spiro junction with excellent stereoselectivities . The rigidity and stereochemistry of these molecules are crucial for their biological activity and interactions with other molecules.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their unique structural features. The synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one involves Wolff rearrangement and cycloaddition, leading to products with a special fused and spirocyclic oxygen-containing rigid skeleton structure . These reactions highlight the reactivity of spirocyclic compounds and their potential for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of a spiro junction imparts a degree of rigidity and can affect the compound's boiling point, melting point, solubility, and stability. The stereoselectivity in their synthesis is also indicative of their chiral nature, which is important for their biological activity. The studies mentioned do not provide specific physical and chemical properties for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], but they do illustrate the general characteristics of spirocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Synthesis

    Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives, like AR-R17779, have been synthesized through direct chiral synthesis methods. This particular compound is a potent and selective alpha7 nicotinic receptor agonist (Macor et al., 2004).

  • Selective Oxidation

    The compound has been used in the context of selective oxidation of hydrocarbons. This involves the use of powerful oxidizing agents like methyl(trifluoromethyl)dioxirane to achieve direct oxyfunctionalization of hydrocarbons (D’Accolti et al., 2003).

  • Synthesis of Spirocyclic Compounds

    Various methodologies for the synthesis of functionalized spirocyclic compounds have been explored, highlighting the versatility and potential applications of these molecules in chemical synthesis (Singh et al., 2004).

Biological and Medicinal Research

  • Antioxidative and Cytotoxic Activities

    Some derivatives of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] have shown different antioxidative and cytotoxic activities, indicating their potential in medicinal chemistry (Zhong et al., 2018).

  • Enzymatic Mechanism Studies

    The compound has been used in studies to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes, providing insights into biochemical pathways and enzyme behavior (Auclair et al., 2002).

  • Drug Discovery Modules

    Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives have been designed as multifunctional, structurally diverse modules for drug discovery, emphasizing their importance in the development of new pharmaceuticals (Li et al., 2013).

Polymer and Material Science

  • Polyimide Synthesis: Novel spiro trialicyclic dianhydride derivatives have been synthesized, which are used in creating soluble polyimides with unique properties, useful in material science applications (Li et al., 2000).

properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

CAS RN

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H])+, 15).
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Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[l-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H]+, 15).
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Synthesis routes and methods III

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
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